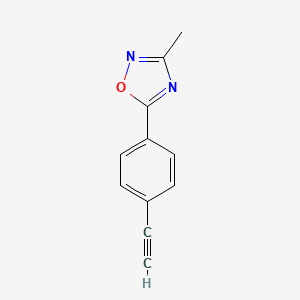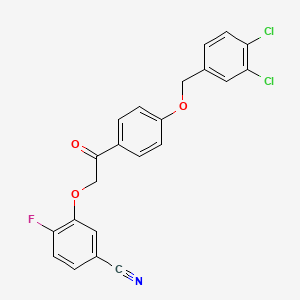
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Vue d'ensemble
Description
N’-hydroxy-6-methylnicotinimidamide is a chemical compound that belongs to the class of hydroxamic acids. These compounds are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications. The compound’s structure includes a hydroxylamine group attached to a nicotinic acid derivative, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methylnicotinimidamide typically involves the reaction of 6-methylnicotinic acid with hydroxylamine. The process can be summarized as follows:
Starting Materials: 6-methylnicotinic acid and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an alcohol solvent, such as ethanol, under acidic conditions to facilitate the formation of the hydroxamic acid derivative.
Procedure: The 6-methylnicotinic acid is dissolved in the alcohol solvent, and hydroxylamine is added. The mixture is heated to promote the reaction, and the product is isolated through crystallization or other purification methods.
Industrial Production Methods
Industrial production of N’-hydroxy-6-methylnicotinimidamide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: Industrial purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity products.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-hydroxy-6-methylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted hydroxamic acids.
Applications De Recherche Scientifique
N’-hydroxy-6-methylnicotinimidamide has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in the study of metalloenzymes and as an inhibitor of metalloproteases.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N’-hydroxy-6-methylnicotinimidamide involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as an HDAC inhibitor, it prevents the deacetylation of histone proteins, resulting in altered gene expression and potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-6-methylnicotinamide: Similar structure but lacks the imidamide group.
N-hydroxy-6-methylnicotinic acid: Similar but with a carboxylic acid group instead of the imidamide group.
N-hydroxy-6-methylpyridine-3-carboxamide: Another hydroxamic acid derivative with a different substitution pattern.
Uniqueness
N’-hydroxy-6-methylnicotinimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and inhibit HDACs makes it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N'-hydroxy-6-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
Clé InChI |
UDXMAQYWYAORDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=NO)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{[(2-Chloro-4-fluorophenyl)methyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B8686641.png)

![3-Bromo-2-methyl-7-nitrothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8686652.png)

